
Sodium cyclopropylsulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyclopropylsulfanide is an organosulfur compound that features a cyclopropyl group attached to a sulfanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopropylsulfanide typically involves the reaction of cyclopropyl halides with sodium sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. A common method involves the use of cyclopropyl bromide and sodium sulfide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield cyclopropyl thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles. For example, reaction with alkyl halides can produce cyclopropyl sulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, and other electrophiles in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl sulfoxides and sulfones.
Reduction: Cyclopropyl thiols.
Substitution: Cyclopropyl sulfides and other substituted derivatives.
Scientific Research Applications
Sodium cyclopropylsulfanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions within biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific enzymes or pathways involving sulfur compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of sodium cyclopropylsulfanide involves its ability to participate in various chemical reactions due to the presence of the reactive sulfanide group. This group can interact with electrophiles, nucleophiles, and oxidizing or reducing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Sodium methanesulfanide: Similar in structure but with a methane group instead of a cyclopropyl group.
Sodium ethanesulfanide: Contains an ethane group, offering different reactivity and properties.
Sodium propanesulfanide: Features a propane group, providing a basis for comparison in terms of reactivity and applications.
Uniqueness: Sodium cyclopropylsulfanide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and the influence of the cyclopropyl group on reaction mechanisms and outcomes.
Properties
Molecular Formula |
C3H6NaS |
|---|---|
Molecular Weight |
97.14 g/mol |
InChI |
InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2; |
InChI Key |
SZJOQSKSQPVNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


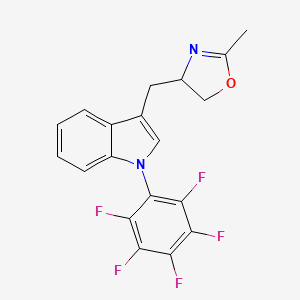
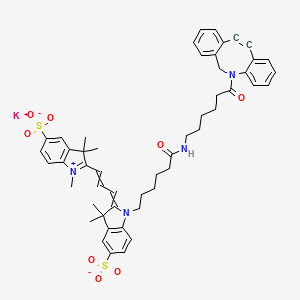

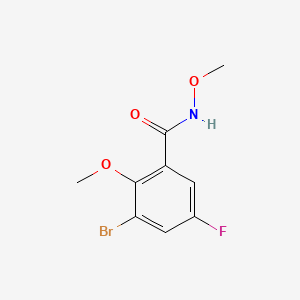
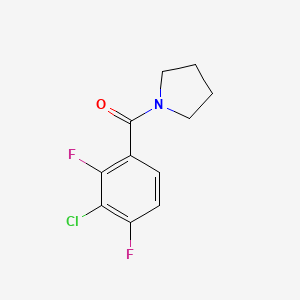
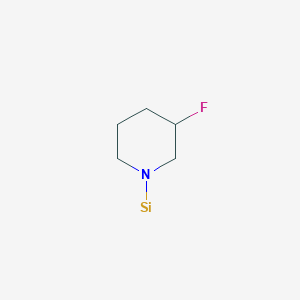
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)

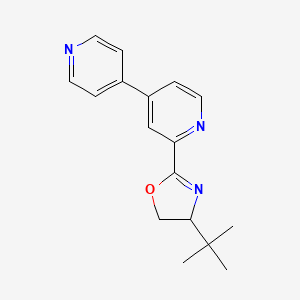
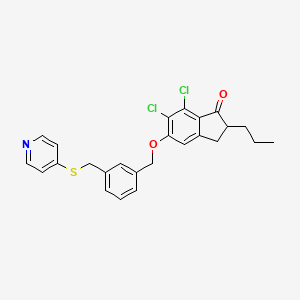
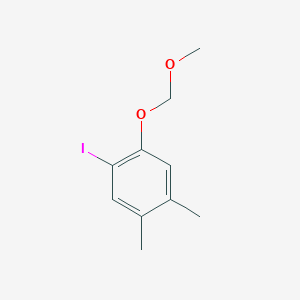
![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
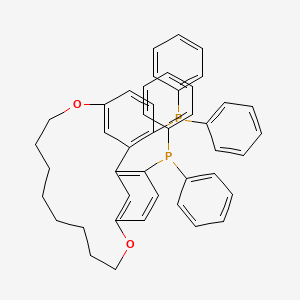
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
